

Application Notes and Protocols for Renaturing Purified 47-kDa ATF/E4TF3

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Compound of Interest

Compound Name: WL 47 dimer

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Introduction

Activating Transcription Factor (ATF)/E4TF3 is a family of cellular transcription factors that play crucial roles in cellular stress response, proliferation, and apoptosis. The 47-kDa member of this family is of significant interest for its role in modulating gene expression, including the regulation of the adenovirus E4 promoter. Recombinant production of the 47-kDa ATF/E4TF3 protein, often in bacterial systems, can lead to its aggregation in inclusion bodies. To obtain biologically active protein for functional assays, structural studies, and drug development, efficient renaturation from a denatured state is essential.

These application notes provide detailed protocols for the renaturation of purified 47-kDa ATF/E4TF3, primarily from a denatured state following solubilization from inclusion bodies. Two common and effective methods are described: Step-wise Dialysis and On-Column Refolding. Additionally, information on the relevant signaling pathways is provided to offer a broader context for functional studies.

Data Presentation

Quantitative data from typical protein refolding experiments are summarized below. These values represent expected ranges and should be optimized for specific experimental conditions.

Parameter	Step-wise Dialysis	On-Column Refolding	Reference Range
Protein Concentration (initial)	0.1 - 1.0 mg/mL	1.0 - 10 mg/mL	[1]
Denaturant (initial)	6 M Guanidine HCl or 8 M Urea	6 M Guanidine HCl or 8 M Urea	[2]
Refolding Buffer pH	7.5 - 8.5	7.5 - 8.5	[3]
Temperature	4 °C	4 °C - Room Temperature	[1] [4]
L-Arginine Concentration	0.4 - 0.8 M	0.4 - 0.8 M	[5] [6]
Redox System (GSH/GSSG)	1-2 mM / 0.1-0.2 mM	1-2 mM / 0.1-0.2 mM	[7]
Expected Recovery of Soluble Protein	30 - 60%	50 - 80%	[8]
Purity of Refolded Protein	>90%	>95%	[9]

Experimental Protocols

Protocol 1: Step-wise Dialysis for Renaturation of 47-kDa ATF/E4TF3

This method involves the gradual removal of the denaturant by dialysis against a series of buffers with decreasing concentrations of the denaturant, allowing the protein to refold into its native conformation.

Materials:

- Purified 47-kDa ATF/E4TF3, solubilized in Denaturation Buffer
- Denaturation Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 6 M Guanidine HCl, 5 mM DTT

- Step-down Dialysis Buffers (see table below)
- Final Dialysis Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% Glycerol, 1 mM DTT
- Dialysis tubing (appropriate molecular weight cut-off, e.g., 10-kDa)
- Stir plate and stir bars
- Cold room or refrigerator (4 °C)

Step-down Dialysis Buffer Composition:

Step	Guanidine HCl (M)	L-Arginine (M)	Tris-HCl pH 8.0 (mM)	NaCl (mM)	DTT (mM)
1	4.0	0.8	20	150	2
2	2.0	0.6	20	150	2
3	1.0	0.4	20	150	1
4	0.5	0.2	20	150	1
5 (Final)	0.0	0.0	20	150	1

Procedure:

- Preparation of the Protein Sample: Start with the purified 47-kDa ATF/E4TF3 protein solubilized in Denaturation Buffer at a concentration of approximately 0.5 mg/mL.
- Dialysis Setup:
 - Transfer the protein solution to a dialysis bag, ensuring to leave some headspace.
 - Place the sealed dialysis bag in a beaker containing the first Step-down Dialysis Buffer (4 M Guanidine HCl). The buffer volume should be at least 100 times the sample volume.
 - Place the beaker on a stir plate in a cold room (4 °C) and stir gently.
- Step-wise Denaturant Removal:

- Dialyze for 4-6 hours for each step.
- After each dialysis step, transfer the dialysis bag to the next buffer with a lower concentration of Guanidine HCl as detailed in the table above.
- Final Dialysis: After the last step-down dialysis, transfer the bag to the Final Dialysis Buffer and dialyze for 4-6 hours, followed by a fresh change of the same buffer and another overnight dialysis.
- Protein Recovery and Analysis:
 - Carefully remove the protein solution from the dialysis bag.
 - Centrifuge the solution at 14,000 x g for 15 minutes at 4 °C to pellet any aggregated protein.
 - Collect the supernatant containing the refolded 47-kDa ATF/E4TF3.
 - Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
 - Assess the purity and folding status by SDS-PAGE and a functional assay (e.g., electrophoretic mobility shift assay - EMSA).

Protocol 2: On-Column Renaturation of His-tagged 47-kDa ATF/E4TF3

This method utilizes immobilized metal affinity chromatography (IMAC) to bind the denatured His-tagged protein, followed by a gradual exchange of buffers on the column to facilitate refolding. This technique often results in higher yields of correctly folded protein.

Materials:

- Purified, denatured His-tagged 47-kDa ATF/E4TF3
- Binding Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 6 M Guanidine HCl, 20 mM Imidazole
- Wash Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 40 mM Imidazole

- Refolding Buffer Gradient:
 - Buffer A: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 6 M Guanidine HCl, 20 mM Imidazole
 - Buffer B: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 0.4 M L-Arginine, 20 mM Imidazole
- Elution Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM Imidazole
- Ni-NTA affinity chromatography column
- Chromatography system (e.g., FPLC or AKTA)

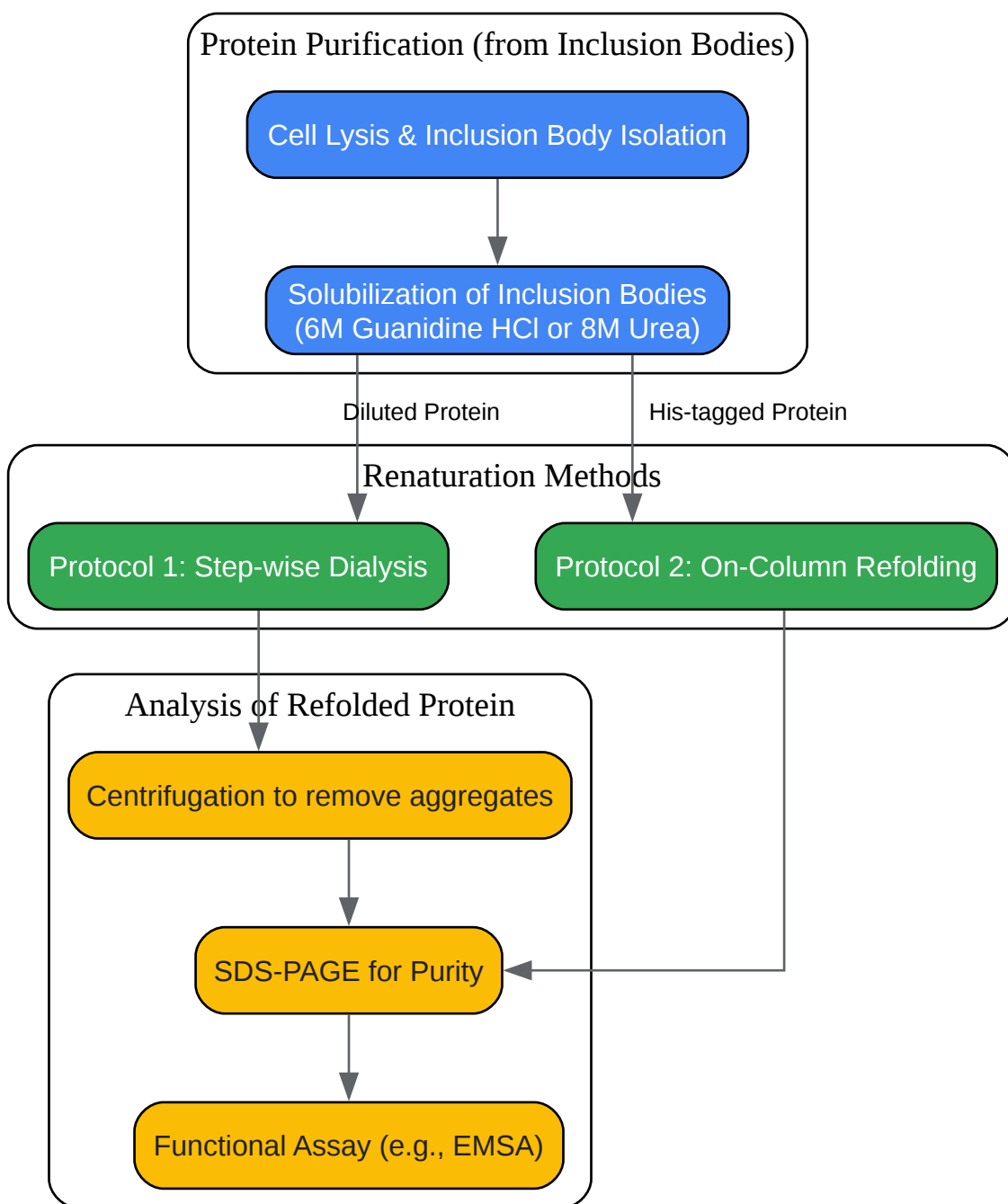
Procedure:

- Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Binding Buffer.
- Protein Loading: Load the denatured His-tagged 47-kDa ATF/E4TF3 solution onto the equilibrated column.
- Washing: Wash the column with 5 CV of Binding Buffer to remove any unbound proteins, followed by 5 CV of Wash Buffer to remove non-specifically bound contaminants.
- On-Column Refolding:
 - Create a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CV. This gradually removes the denaturant and introduces the refolding agent (L-Arginine). The slow gradient is crucial for allowing the protein to refold correctly while still bound to the resin.
 - After the gradient, wash the column with 5 CV of Buffer B.
- Elution: Elute the refolded His-tagged 47-kDa ATF/E4TF3 from the column using Elution Buffer. Collect fractions and monitor the elution peak by UV absorbance at 280 nm.
- Analysis and Buffer Exchange:
 - Pool the fractions containing the purified, refolded protein.

- Analyze the purity by SDS-PAGE.
- If necessary, perform a buffer exchange into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% Glycerol, 1 mM DTT) using dialysis or a desalting column.
- Assess the activity of the refolded protein using a functional assay.

Mandatory Visualization

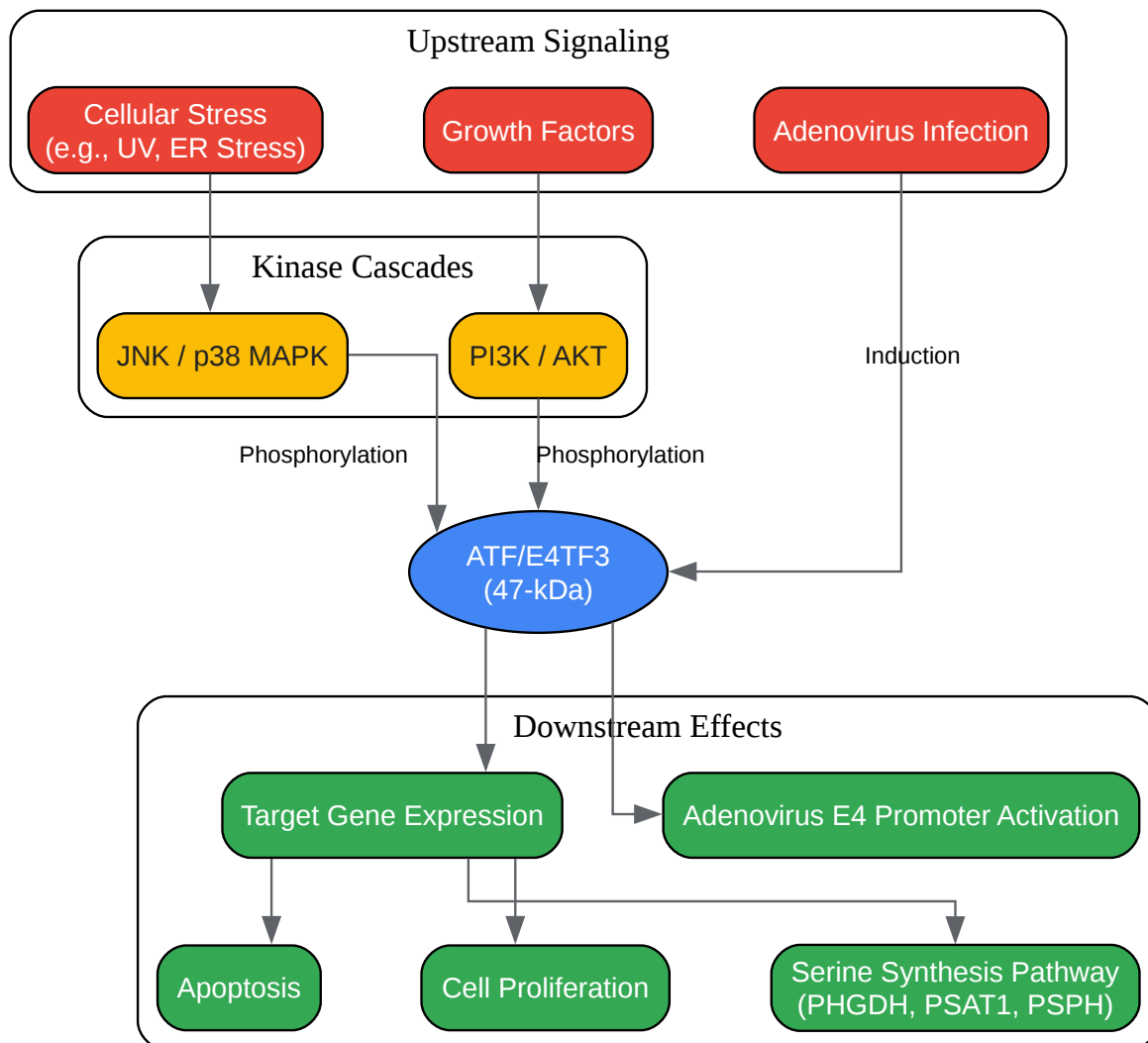
Experimental Workflow for Protein Renaturation



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Caption: Workflow for renaturing purified 47-kDa ATF/E4TF3.

ATF/E4TF3 Signaling Pathway



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Caption: Simplified signaling pathway of ATF/E4TF3.

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